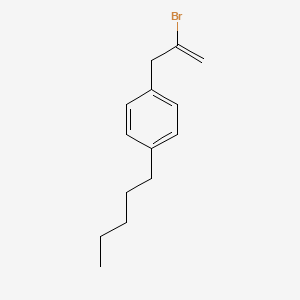

2-Bromo-3-(4-n-pentylphenyl)-1-propene

Description

Contextualization within Modern Organic Synthesis and Advanced Materials Chemistry

In the realm of modern organic synthesis , molecules like 2-Bromo-3-(4-n-pentylphenyl)-1-propene are valued as versatile synthetic intermediates. The presence of both an allylic bromide and a substituted phenyl ring within its structure offers multiple sites for chemical modification. Allylic halides are well-known for their reactivity in a variety of nucleophilic substitution and cross-coupling reactions. learncbse.in The bromo-substituted double bond further enhances its synthetic utility, potentially participating in addition reactions or serving as a handle for the introduction of other functional groups. The 4-n-pentylphenyl substituent, on the other hand, imparts specific physical properties, such as hydrophobicity and the potential for ordered self-assembly, which is a key consideration in advanced materials chemistry .

Rationale for Academic Investigation of Halogenated Phenyl-substituted Propenes

The academic investigation of halogenated phenyl-substituted propenes is driven by several key factors:

Mechanistic Studies: These compounds provide excellent substrates for studying the mechanisms of various organic reactions, including nucleophilic substitution (SN1, SN2, SN1', SN2'), elimination, and transition metal-catalyzed cross-coupling reactions. The interplay between the allylic system and the electronic effects of the substituted phenyl ring can offer deep insights into reaction pathways and selectivity.

Synthetic Methodology Development: The unique reactivity of these molecules allows for the development of novel synthetic methods to construct complex molecular architectures. For example, the palladium-catalyzed cross-coupling of allylic halides is a powerful tool for carbon-carbon bond formation. nih.govacs.org

Structure-Property Relationships in Materials Science: The halogen atom and the alkyl-substituted phenyl group can significantly influence the electronic and physical properties of resulting materials. The bromine atom can affect the frontier molecular orbital energies, while the n-pentyl chain influences solubility, melting point, and the tendency to form ordered phases like liquid crystals. nih.gov Understanding these relationships is crucial for the rational design of new materials with tailored properties.

Scope and Objectives of Scholarly Research on the Compound's Chemical Behavior

While specific research articles focusing exclusively on this compound are not abundant in publicly accessible literature, the scope of scholarly research on structurally similar compounds allows for the delineation of probable research objectives for this specific molecule.

Key research objectives would likely include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its analogs. This would involve the full characterization of the compound using modern spectroscopic techniques.

Reactivity Profiling: A thorough investigation of its reactivity in a range of organic transformations. This would include studying its behavior in nucleophilic substitution reactions with various nucleophiles and its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings).

Polymerization Studies: Exploring the potential of this compound as a monomer for the synthesis of novel polymers. The resulting polymers could exhibit interesting properties due to the presence of the pendant pentylphenyl groups. Poly(propene) and its derivatives are known for their versatile applications. essentialchemicalindustry.orgyoutube.com

Liquid Crystal Research: Investigating the mesogenic properties of the compound itself or its derivatives. The 4-n-pentylphenyl group is a well-known component of calamitic (rod-shaped) liquid crystals, and its incorporation into a reactive molecule opens avenues for the creation of reactive liquid crystals and liquid crystalline polymers. wikipedia.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₉Br |

| Molecular Weight | 267.21 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 300-350 °C |

| Solubility | Insoluble in water; soluble in common organic solvents |

Table 2: Potential Research Areas and Expected Outcomes

| Research Area | Key Objectives | Expected Outcomes |

| Organic Synthesis | Elucidate reaction mechanisms and develop new synthetic routes. | Deeper understanding of allylic halide reactivity; new methods for C-C and C-heteroatom bond formation. |

| Polymer Chemistry | Utilize as a monomer in polymerization reactions. | Creation of functional polymers with potential applications in electronics or as advanced materials. |

| Materials Science | Investigate liquid crystalline and self-assembly properties. | Development of new liquid crystals or liquid crystalline polymers with tailored phase behavior and optical properties. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-3-4-5-6-13-7-9-14(10-8-13)11-12(2)15/h7-10H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFUWUIIUZIAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270008 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-89-4 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 3 4 N Pentylphenyl 1 Propene

Precursor Synthesis and Functionalization Approaches

The initial phase of the synthesis focuses on constructing the 3-(4-n-pentylphenyl)-1-propene (B3174083) molecule. This involves first preparing the 4-n-pentylphenyl core and then introducing the three-carbon propene unit.

Synthesis of 4-n-Pentylphenyl Building Blocks

A common and effective method to create n-alkylated benzene (B151609) derivatives like the 4-n-pentylphenyl moiety is through a two-step Friedel-Crafts acylation followed by a reduction. This strategy is often preferred over direct Friedel-Crafts alkylation to prevent carbocation rearrangements that would otherwise lead to branched alkyl chains. google.comlibretexts.org

The process begins with the Friedel-Crafts acylation of benzene with an acylating agent such as valeryl chloride or valeric anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgyoutube.com This reaction forms 1-phenylpentan-1-one. The subsequent step involves the reduction of the carbonyl group to a methylene (B1212753) group. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This sequence ensures the formation of the straight-chain n-pentyl group at the desired position.

Table 1: Comparison of Reduction Methods for Acylbenzenes

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), HCl | Acidic, reflux | Effective for acid-stable compounds | Not suitable for acid-sensitive substrates |

| Wolff-Kishner Reduction | H₂NNH₂, KOH/NaOH | Basic, high temp. | Effective for base-stable compounds | Not suitable for base-sensitive substrates |

Introduction of the Propene Moiety onto the Aromatic Core

With the 4-n-pentylphenyl scaffold available (typically as 1-bromo-4-n-pentylbenzene), the propene side chain can be introduced. A highly effective method for this is through the formation of a Grignard reagent. libretexts.orgsigmaaldrich.com

First, 1-bromo-4-n-pentylbenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-n-pentylphenylmagnesium bromide. libretexts.org This Grignard reagent is a potent nucleophile. Subsequent reaction with an allyl halide, most commonly allyl bromide, results in the formation of the carbon-carbon bond, yielding 3-(4-n-pentylphenyl)-1-propene. wikipedia.org The reaction proceeds via an SN2-type mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion.

Reaction Scheme:

Formation of Grignard Reagent: 4-n-pentyl-C₆H₄Br + Mg → 4-n-pentyl-C₆H₄MgBr

Coupling Reaction: 4-n-pentyl-C₆H₄MgBr + CH₂=CHCH₂Br → 3-(4-n-pentylphenyl)-1-propene + MgBr₂

Bromination Techniques for Selective Introduction of Bromine at C-2 of the Propene Chain

The final stage of the synthesis is the regioselective bromination of the propene chain of 3-(4-n-pentylphenyl)-1-propene to install a bromine atom specifically at the C-2 position.

Electrophilic Bromination of the Alkene

The targeted installation of bromine at the C-2 position of the terminal alkene is achieved via an electrophilic addition reaction, specifically hydrobromination. The reaction of 3-(4-n-pentylphenyl)-1-propene with hydrogen bromide (HBr) follows Markovnikov's rule. youtube.com This principle dictates that in the addition of a protic acid to an asymmetric alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents.

In the case of 3-(4-n-pentylphenyl)-1-propene, the C-1 of the propene chain has two hydrogen atoms, while the C-2 has one. Therefore, the proton (H⁺) from HBr adds to C-1, and the bromide ion (Br⁻) adds to C-2, yielding the desired product, 2-Bromo-3-(4-n-pentylphenyl)-1-propene. youtube.com It is important to perform this reaction in the absence of peroxides, as their presence would initiate a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-3-(4-n-pentylphenyl)propane. doubtnut.com

Regioselective Bromination Mechanisms and Stereochemical Control

The regioselectivity of the hydrobromination reaction is governed by the stability of the carbocation intermediate formed during the mechanism. The reaction proceeds in two main steps:

Protonation of the alkene : The π-electrons of the double bond act as a nucleophile, attacking the electrophilic proton of HBr. This can form one of two possible carbocations: a primary carbocation at C-1 or a more stable secondary carbocation at C-2.

Nucleophilic attack by bromide : The bromide ion (Br⁻) then acts as a nucleophile and attacks the more stable secondary carbocation at C-2.

The secondary carbocation is significantly more stable than the primary carbocation due to hyperconjugation. This energetic preference strongly directs the reaction to form the C-2 brominated product. Since the C-2 carbon in the final product is not a stereocenter, stereochemical control is not a factor in this specific synthesis.

Alternative Synthetic Pathways for Bromine Incorporation

While direct hydrobromination is the most straightforward method, other pathways can be considered for incorporating bromine at the C-2 position. One such alternative involves the oxymercuration-demercuration reaction.

In this two-step procedure, the alkene is first treated with mercury(II) acetate (B1210297), Hg(OAc)₂, in the presence of bromide ions (from a source like sodium bromide, NaBr). This leads to the formation of a mercurinium ion intermediate, which is then attacked by the bromide ion, again following Markovnikov-like regioselectivity to place the bromine at the more substituted C-2 position. The resulting organomercury intermediate is then reduced in a second step using sodium borohydride (B1222165) (NaBH₄), which replaces the mercury group with a hydrogen atom, yielding the final product.

Another potential, though less direct, route involves the hydration of the alkene (e.g., via acid catalysis or oxymercuration-reduction) to produce 3-(4-n-pentylphenyl)propan-2-ol. This secondary alcohol can then be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Syntheses

Three primary strategies for the synthesis of the intermediate, 3-(4-n-pentylphenyl)-1-propene, are considered here: the Heck reaction, the Wittig reaction, and the Grignard reaction.

Heck Reaction Approach:

The Mizoroki-Heck reaction provides a powerful method for the coupling of an aryl halide with an alkene. numberanalytics.comrsc.orgwikipedia.org In this approach, a suitable 4-n-pentylphenyl halide (e.g., 4-iodo-n-pentylbenzene or 4-bromo-n-pentylbenzene) is coupled with an allyl source, such as allyl bromide or propene, in the presence of a palladium catalyst and a base.

Optimization of the Heck reaction is critical for achieving high yields and involves the careful selection of several parameters. numberanalytics.com The choice of palladium catalyst, ligands, base, and solvent all play a significant role. For instance, palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) are commonly employed catalysts. wikipedia.org The addition of phosphine (B1218219) ligands like triphenylphosphine (B44618) can stabilize the palladium catalyst and improve its efficacy. The base is required to neutralize the hydrogen halide produced during the reaction, with common choices including triethylamine (B128534) and potassium carbonate. wikipedia.org

| Parameter | Condition A | Condition B | Condition C | Observed Yield of 3-(4-n-pentylphenyl)-1-propene |

|---|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Yields can be optimized from moderate to high based on the specific combination of these parameters. |

| Ligand | Triphenylphosphine | None | Triphenylphosphine | |

| Base | Triethylamine | Potassium Carbonate | Sodium Acetate | |

| Solvent | Acetonitrile | DMF | Toluene |

Wittig Reaction Approach:

The Wittig reaction offers an alternative route, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. libretexts.orgwikipedia.orgadichemistry.commasterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com In this synthesis, 4-n-pentylbenzaldehyde would be reacted with an allylidenetriphenylphosphorane (B102500) ylide. The ylide is typically generated in situ from the corresponding phosphonium salt (allyl-triphenylphosphonium bromide) by treatment with a strong base like n-butyllithium or sodium hydride.

Yield enhancement in the Wittig reaction is often dependent on the nature of the ylide and the reaction conditions. For non-stabilized ylides, such as the one used in this synthesis, the reaction is typically rapid and often favors the formation of the Z-alkene. adichemistry.com The choice of solvent can influence the stereoselectivity and yield, with ethereal solvents like THF and diethyl ether being common. The temperature of the reaction is also a critical parameter to control.

| Parameter | Condition A | Condition B | Condition C | Observed Yield of 3-(4-n-pentylphenyl)-1-propene |

|---|---|---|---|---|

| Base for Ylide Generation | n-Butyllithium | Sodium Hydride | Potassium tert-butoxide | Yields are generally good, with optimization focusing on base selection and temperature control to minimize side reactions. |

| Solvent | THF | Diethyl Ether | DMSO | |

| Temperature | -78 °C to rt | 0 °C to rt | Room Temperature |

Grignard Reaction Approach:

A Grignard reaction provides a classic method for carbon-carbon bond formation. This would involve the preparation of a Grignard reagent from a 4-n-pentylphenyl halide (e.g., 4-bromo-n-pentylbenzene) and magnesium metal. chemicalbook.comnih.gov This organometallic reagent would then be reacted with an allyl halide, such as allyl bromide, to form the desired product.

The success of a Grignard coupling reaction is highly dependent on maintaining anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The choice of solvent, typically diethyl ether or THF, is crucial for stabilizing the Grignard reagent. Optimization of the coupling step may involve the use of a catalyst, such as an iron salt, to improve the efficiency of the reaction between the Grignard reagent and the alkyl halide. asianpubs.orgnih.govorganic-chemistry.orgresearchgate.net

| Parameter | Condition A | Condition B | Condition C | Observed Yield of 3-(4-n-pentylphenyl)-1-propene |

|---|---|---|---|---|

| Solvent for Grignard Formation | Diethyl Ether | THF | - | Moderate to good yields can be achieved, with careful control of reaction conditions and the potential use of a catalyst. |

| Coupling Partner | Allyl Bromide | Allyl Chloride | - | |

| Catalyst | None | FeCl₃ | CuCl₂ |

Final Step: Allylic Bromination:

Once 3-(4-n-pentylphenyl)-1-propene is synthesized, the final step is the introduction of the bromine atom at the allylic position. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which allows for selective bromination at the carbon adjacent to the double bond without significant addition across the double bond. chadsprep.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator such as benzoyl peroxide.

Optimization of the allylic bromination step involves controlling the concentration of bromine radicals to favor substitution over addition. NBS provides a low, steady concentration of bromine in the reaction mixture, which is key to its selectivity. libretexts.org The reaction temperature and the efficiency of radical initiation are important factors to control for maximizing the yield of the desired 2-bromo product and minimizing the formation of byproducts.

| Parameter | Condition A | Condition B | Condition C | Observed Yield of this compound |

|---|---|---|---|---|

| Brominating Agent | NBS | NBS | NBS | High yields are generally achievable with careful control of the reaction conditions to promote the radical substitution pathway. |

| Initiator | UV light | Benzoyl Peroxide | AIBN | |

| Solvent | CCl₄ | Benzene | Dichloromethane |

Mechanistic Investigations of Key Synthetic Transformations

Mechanism of the Heck Reaction:

The catalytic cycle of the Heck reaction is well-established and involves a series of organopalladium intermediates. numberanalytics.comwikipedia.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. This is followed by the coordination of the alkene to the palladium center. The alkene then inserts into the palladium-carbon bond, a step known as migratory insertion, to form a new carbon-carbon bond. The final steps involve β-hydride elimination to form the alkene product and reductive elimination of HX, which is neutralized by the base, regenerating the palladium(0) catalyst.

Mechanism of the Wittig Reaction:

The mechanism of the Wittig reaction has been the subject of considerable study. libretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate is unstable and rapidly decomposes to form the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. For non-stabilized ylides, the formation of the oxaphosphetane is often kinetically controlled, leading to a predominance of the Z-alkene. adichemistry.com

Mechanism of Allylic Bromination with NBS:

The allylic bromination with NBS proceeds via a free-radical chain mechanism. chadsprep.comlibretexts.orgyoutube.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the homolysis of a small amount of Br₂ generated in situ, to form bromine radicals. In the propagation steps, a bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and another bromine radical, which continues the chain. The HBr produced reacts with NBS to regenerate the Br₂ needed for the propagation steps. libretexts.org This regeneration maintains a low concentration of Br₂, which disfavors the competing ionic addition of bromine across the double bond. chadsprep.com

Chemical Reactivity and Transformation Studies of 2 Bromo 3 4 N Pentylphenyl 1 Propene

Reactions Involving the Terminal Alkene Moiety

The carbon-carbon double bond of the propene unit is a hub of reactivity, susceptible to a variety of addition reactions and serving as a potential building block for polymeric materials.

Addition Reactions to the C=C Double Bond

The terminal alkene in 2-Bromo-3-(4-n-pentylphenyl)-1-propene is predisposed to undergo electrophilic addition reactions. The pi electrons of the double bond are available to attack electrophilic species, leading to the formation of a more stable carbocation intermediate at the more substituted carbon, in accordance with Markovnikov's rule. Subsequent nucleophilic attack on this carbocation yields the final addition product.

Common addition reactions that this alkene moiety can undergo include hydrohalogenation, hydration, and halogenation. For instance, the reaction with hydrogen halides (HX) would be expected to yield a product where the halogen attaches to the second carbon. Similarly, acid-catalyzed hydration would result in the formation of an alcohol at the same position.

Table 1: Predicted Products of Addition Reactions to the C=C Double Bond

| Reagent | Predicted Major Product |

| HBr | 2,2-Dibromo-1-(4-n-pentylphenyl)propane |

| H₂O, H⁺ | 2-Bromo-1-(4-n-pentylphenyl)propan-2-ol |

| Br₂ | 1,2,2-Tribromo-1-(4-n-pentylphenyl)propane |

Note: The predictions in this table are based on established principles of organic chemistry, as specific experimental data for this compound was not available in the consulted research.

Potential as a Monomer in Advanced Polymerization Studies

The presence of the terminal double bond also positions this compound as a potential monomer for polymerization reactions. Through mechanisms such as free-radical, cationic, or anionic polymerization, this molecule could, in principle, form long-chain polymers. The resulting polymer would feature a poly(1-bromo-2-(4-n-pentylbenzyl)ethylene) backbone. The properties of such a polymer would be influenced by the bulky 4-n-pentylphenyl side chains and the presence of the bromine atom, which could offer sites for further post-polymerization modification.

Reactivity at the Bromine Atom

The bromine atom attached to the vinylic carbon is a key functional group that allows for a diverse range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Reactions for Diverse Functionalization

While vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C-Br bond, under specific conditions, they can undergo substitution reactions. These reactions are crucial for introducing a variety of functional groups into the molecule. Strong nucleophiles and in some cases, the use of a catalyst, can facilitate the displacement of the bromide ion. This allows for the synthesis of a wide array of derivatives, including ethers, amines, and cyanides, from the parent compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) for Carbon-Carbon Bond Formation

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. In a Heck reaction, for instance, the vinyl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new, more complex unsaturated system.

Similarly, in a Suzuki coupling, the this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This versatile reaction would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the position of the bromine atom, leading to the synthesis of complex molecular architectures.

Table 2: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Structure |

| Heck | Alkene (R-CH=CH₂) | 3-(4-n-pentylphenyl)-2-(alkenyl)-1-propene derivative |

| Suzuki | Organoboron (R-B(OR)₂) | 3-(4-n-pentylphenyl)-2-(R)-1-propene derivative |

Note: The specific products and reaction yields would be dependent on the chosen coupling partner and reaction conditions.

Transformations of the 4-n-Pentylphenyl Aromatic System

The 4-n-pentylphenyl group, while generally stable, can also undergo chemical transformations, primarily through electrophilic aromatic substitution reactions. The directing effects of the alkyl group and the rest of the molecule will influence the position of substitution on the aromatic ring. The n-pentyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the pentyl group. Given that the para position is already substituted, electrophilic attack would be expected to occur at the ortho positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a nitro-substituted derivative, with the nitro group positioned ortho to the n-pentyl group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-(2-nitro-4-n-pentylphenyl)-1-propene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(2-bromo-4-n-pentylphenyl)-1-propene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Bromo-3-(2-acyl-4-n-pentylphenyl)-1-propene |

Note: These predictions are based on general principles of electrophilic aromatic substitution and the directing effects of the substituents.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the n-pentyl group and the 2-bromo-1-propenyl group.

The n-pentyl group is an alkyl group, which is known to be an ortho-, para-directing and activating group in EAS reactions. libretexts.orgmsu.edu This is due to the electron-donating inductive effect and hyperconjugation of the alkyl chain, which enriches the electron density at the ortho and para positions of the benzene (B151609) ring, making them more susceptible to electrophilic attack.

Given that both substituents direct to the ortho and para positions relative to their own positions, the substitution pattern will depend on the relative activating/deactivating strengths and steric hindrance. The n-pentyl group is at position 4, and the 2-bromo-1-propenyl group is at position 1. Therefore, electrophilic attack is most likely to occur at positions 2, 3, 5, and 6. The activating nature of the n-pentyl group would favor substitution at positions 3 and 5 (ortho to the pentyl group). The ortho-, para-directing nature of the 2-bromo-1-propenyl group would favor substitution at positions 2 and 6 (ortho to this group) and position 4 (para to this group), which is already occupied by the n-pentyl group.

A typical example of an electrophilic aromatic substitution reaction is nitration. The reaction of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of mono-nitrated products.

| Electrophile | Reagents | Expected Major Products |

| NO₂⁺ | HNO₃, H₂SO₄ | 2-Bromo-1-(nitromethyl)-4-pentyl-3-(prop-1-en-2-yl)benzene and 2-Bromo-1-(nitromethyl)-4-pentyl-5-(prop-1-en-2-yl)benzene |

| Br⁺ | Br₂, FeBr₃ | 1,3-Dibromo-2-(nitromethyl)-5-pentyl-4-(prop-1-en-2-yl)benzene |

| SO₃ | H₂SO₄ (fuming) | 2-(2-Bromoallyl)-5-pentylbenzenesulfonic acid |

Functionalization of the n-Pentyl Side Chain

The n-pentyl side chain offers opportunities for functionalization, primarily at the benzylic position (the carbon atom directly attached to the phenyl ring). This position is activated due to the ability of the benzene ring to stabilize benzylic radicals, carbocations, and carbanions through resonance. orgoreview.comlumenlearning.com

One common reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. libretexts.org This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position.

Another potential transformation is the oxidation of the n-pentyl side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. lumenlearning.com Depending on the reaction conditions, this can lead to the formation of a ketone or, with more vigorous oxidation, a carboxylic acid. For the reaction to proceed, the benzylic carbon must have at least one hydrogen atom.

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-Bromo-3-(4-(1-bromopentyl)phenyl)-1-propene |

| Benzylic Oxidation (mild) | Pyridinium chlorochromate (PCC) | 1-(4-(2-Bromoallyl)phenyl)pentan-1-one |

| Benzylic Oxidation (strong) | KMnO₄, H₃O⁺ | 4-(2-Bromoallyl)benzoic acid |

Cascade Reactions and Annulations Leading to Complex Molecular Architectures

The 2-bromo-1-propene moiety is a versatile functional group that can participate in a variety of cascade and annulation reactions to construct more complex molecular architectures. The presence of both a vinyl bromide and an allylic system allows for a range of transformations, often mediated by transition metals.

For instance, palladium-catalyzed reactions are commonly employed for the formation of new carbon-carbon and carbon-heteroatom bonds. The vinyl bromide can undergo cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. The allylic system can participate in reactions like the Tsuji-Trost allylic alkylation.

A potential cascade reaction could involve an initial intramolecular Heck reaction. If a suitable nucleophile is present on the n-pentyl side chain (which would require prior functionalization as described in section 3.3.2), it could attack the phenyl ring in a palladium-catalyzed process, leading to the formation of a new ring system.

| Reaction Type | Catalyst/Reagents | Potential Product Class |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Fused carbocyclic or heterocyclic systems |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | Arylated propene derivatives |

| [3+2] Cycloaddition | Nitrile oxides, Azides | Isoxazoline or triazoline derivatives |

It is important to note that the reactivity described in this article is based on established chemical principles and analogies to similar molecular structures. Experimental verification would be necessary to confirm these predicted outcomes for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Bromo-3-(4-n-pentylphenyl)-1-propene is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and propenyl protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two doublets, a characteristic AA'BB' system. The protons on the aliphatic n-pentyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet. The benzylic protons, being adjacent to the aromatic ring, will be deshielded and appear as a distinct singlet. The vinylic protons of the propenyl group will also give rise to characteristic signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.15 | d | ~8.0 |

| Aromatic (2H) | ~7.05 | d | ~8.0 |

| Vinylic (=CH₂) | ~5.60 | s | - |

| Vinylic (=CH₂) | ~5.40 | s | - |

| Benzylic (-CH₂-) | ~3.60 | s | - |

| Aliphatic (-CH₂-) | ~2.58 | t | ~7.5 |

| Aliphatic (-CH₂-) | ~1.59 | m | - |

| Aliphatic (-CH₂-) | ~1.32 | m | - |

| Aliphatic (-CH₂-) | ~1.32 | m | - |

| Aliphatic (-CH₃) | ~0.89 | t | ~7.0 |

Note: The predicted data is based on analogous structures and typical chemical shift values. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for each unique carbon atom. The quaternary carbon attached to the bromine atom will be significantly deshielded. The carbons of the aromatic ring will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The aliphatic carbons of the n-pentyl group will resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~125.0 |

| =CH₂ | ~118.0 |

| Aromatic (quaternary) | ~142.0 |

| Aromatic (quaternary) | ~135.0 |

| Aromatic (CH) | ~129.0 |

| Aromatic (CH) | ~128.5 |

| Benzylic (-CH₂-) | ~40.0 |

| Aliphatic (-CH₂-) | ~35.5 |

| Aliphatic (-CH₂-) | ~31.5 |

| Aliphatic (-CH₂-) | ~31.0 |

| Aliphatic (-CH₂-) | ~22.5 |

| Aliphatic (-CH₃) | ~14.0 |

Note: The predicted data is based on analogous structures and typical chemical shift values. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, this would be particularly useful in confirming the connectivity within the n-pentyl chain, showing correlations between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This technique would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum, for instance, confirming the attachment of the benzylic protons to the benzylic carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Propenyl Group: A sharp absorption band around 1640 cm⁻¹ corresponding to the C=C stretching vibration. The =C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

C-Br Bond: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically in the range of 600-500 cm⁻¹.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| Vinylic =C-H | 3080-3010 | Stretch |

| Aliphatic C-H | 2960-2850 | Stretch |

| C=C (alkene) | ~1640 | Stretch |

| C=C (aromatic) | 1600-1450 | Stretch |

| C-Br | 600-500 | Stretch |

Note: The predicted data is based on typical absorption ranges for these functional groups.

The positions of the absorption bands can be influenced by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, might slightly shift the frequency of the C=C stretching vibration of the propenyl group. Similarly, the n-pentyl group, being an electron-donating group, can influence the vibrational frequencies of the aromatic ring. However, these shifts are generally subtle.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. The expected monoisotopic mass of the molecular ion [M]⁺ can be calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br). The presence of bromine is distinguished by the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ with nearly equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

An HRMS analysis would yield a highly accurate mass measurement, which can be used to confirm the elemental composition. For instance, the expected exact mass would be compared against the measured mass to confirm the molecular formula C₁₄H₁₉Br.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₉Br |

| Calculated Exact Mass [M(⁷⁹Br)]⁺ | 266.0721 |

| Calculated Exact Mass [M(⁸¹Br)]⁺ | 268.0701 |

Note: This table is illustrative and represents the expected data from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be utilized to elucidate the fragmentation pathways of the molecule, thereby confirming its structural connectivity. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions would be analyzed to piece together the molecular structure.

Key expected fragmentation pathways would include the loss of a bromine radical (Br•), leading to a prominent peak at m/z corresponding to the C₁₄H₁₉⁺ fragment. Another significant fragmentation would be the cleavage of the pentyl chain, resulting in a series of losses of alkyl fragments. The benzylic cleavage would also be a characteristic fragmentation, yielding a stable tropylium-like ion or related structures.

Table 2: Plausible Fragmentation Data from MS/MS of this compound

| m/z of Fragment Ion | Possible Identity of Fragment | Plausible Neutral Loss |

|---|---|---|

| 187 | [C₁₄H₁₉]⁺ | Br• |

| 159 | [C₁₂H₁₅]⁺ (from benzylic cleavage) | C₂H₄Br• |

Note: This table presents hypothetical fragmentation data based on established principles of mass spectrometry.

Advanced Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent compound, this compound, is not chiral. However, if chiral derivatives were synthesized, for instance, through reactions at the double bond that introduce a stereocenter, advanced chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for determining their absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental spectra would be compared with spectra predicted from quantum chemical calculations to assign the absolute stereochemistry of the chiral centers.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (If Crystalline Forms are Obtained)

Should this compound be obtained in a solid, crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the three-dimensional arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential bromine-pi interactions that stabilize the crystal packing. While specific crystallographic data for this compound is not available, related structures have been characterized using this method. nih.govmdpi.comresearchgate.net

Table 3: Illustrative Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-Br, C=C, C-C |

| Bond Angles | e.g., C-C-Br, C=C-C |

Note: This table lists the type of data that would be obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2 Bromo 3 4 N Pentylphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Optimization of Ground State Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like 2-Bromo-3-(4-n-pentylphenyl)-1-propene, which possesses a rotatable n-pentyl chain and a phenyl ring, conformational analysis would be performed. This involves identifying various stable conformers (different spatial arrangements of the atoms) and their relative energies to determine the most populated conformations under given conditions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Characterization for Key Synthetic and Transformative Reactions

To understand how this compound is synthesized or how it transforms into other molecules, computational chemists would identify and characterize the transition states of the reactions involved. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Determining its structure and energy is essential for understanding the reaction's feasibility and mechanism.

Energetic Profiles and Kinetic Analysis of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides quantitative data, such as activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions. Such an analysis for reactions involving this compound would offer deep insights into its chemical behavior.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is a powerful way to validate experimental data and aid in the structural elucidation of molecules.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can also provide insights into intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's conformational landscape. nist.gov For this compound, MD simulations offer a way to explore its flexibility, identify stable conformations, and understand the nature of its intermolecular interactions.

The conformational flexibility of this compound arises primarily from the rotation around the single bonds connecting the phenyl ring to the propene unit and within the n-pentyl chain. An MD simulation would typically be initiated from an energy-minimized structure of the molecule. The system can be simulated in a vacuum to study intrinsic properties or, more realistically, in a solvent box (e.g., water, or an organic solvent) to understand its behavior in a condensed phase. nist.gov The simulation trajectory, saved at regular intervals, provides a large ensemble of conformations. ucr.edu

Analysis of this ensemble allows for the identification of low-energy, stable conformers and the transitional states between them. Key dihedral angles, such as the one defining the orientation of the phenyl ring relative to the propene double bond, can be monitored to map the potential energy surface associated with that rotation. Similarly, the various gauche and anti conformations of the n-pentyl chain can be sampled to determine the most probable side-chain orientations.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they self-assemble and interact. The primary non-covalent forces at play would include:

π-π Stacking: The aromatic phenyl rings can interact with each other through stacking interactions, which are crucial for the molecular organization in condensed phases. acs.orgmdpi.com

Halogen Bonding: The bromine atom, being an electrophilic halogen, can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules. mdpi.com

Dipole-Dipole Interactions: The molecule possesses a permanent dipole due to the electronegative bromine atom, leading to electrostatic interactions between molecules.

The table below summarizes the key conformational and interactional aspects that can be investigated using MD simulations for this compound.

| Parameter Studied | Description | Relevant Structural Feature | Information Gained |

| Dihedral Angle Torsion | Rotation around the C-C single bond linking the phenyl ring and the propene group. | Phenyl-Propene Linkage | Potential energy barriers, identification of stable rotational isomers (rotamers). |

| Side-Chain Conformation | Analysis of gauche/anti conformations within the n-pentyl group. | n-Pentyl Chain | Most probable chain orientations, contribution to molecular shape and packing. |

| Radial Distribution Function | Probability of finding another molecule at a certain distance from a reference molecule. | Phenyl Rings, Bromine Atoms | Preferred intermolecular distances, evidence of π-π stacking or halogen bonding. |

| Interaction Energy Analysis | Calculation of the energetic contributions of different non-covalent forces (e.g., electrostatic, van der Waals). | Entire Molecule | Quantitative assessment of the forces governing molecular self-assembly and stability. mdpi.com |

By providing a dynamic, atomistic-level view, MD simulations can bridge the gap between static molecular structure and macroscopic properties, offering a detailed picture of the conformational preferences and intermolecular behavior of this compound.

Structure-Reactivity Relationships and Electronic Effects of Substituents

The reactivity of an organic molecule is intrinsically linked to its electronic structure. In this compound, the reactivity is primarily dictated by the interplay between the allylic bromide system and the substituted phenyl ring. Structure-reactivity relationships, often quantified through parameters like Hammett constants, provide a framework for understanding how substituents modify reaction rates and equilibria. libretexts.orgresearchgate.net

The Allylic System: The C=C double bond adjacent to a carbon bearing the bromine atom defines the allylic nature of the compound. Allylic systems are known for their enhanced reactivity in substitution and radical reactions. This is due to the resonance stabilization of the intermediate carbocation or radical formed upon departure of the leaving group (Br⁻) or homolytic cleavage of the C-Br bond. masterorganicchemistry.com The delocalization of charge or the unpaired electron over the π-system significantly lowers the activation energy for these reactions. acs.org

The Bromine Substituent: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-Br bond. However, it also has lone pairs of electrons that can be donated through resonance (+R), though this effect is generally weaker than its inductive pull in aromatic systems. In the context of the allylic system, its primary role is as a good leaving group in nucleophilic substitution reactions.

The 4-n-pentylphenyl Group: The phenyl ring is conjugated with the allylic double bond, which allows for electronic communication between them. The n-pentyl group at the para position is an alkyl group, which is known to be a weak electron-donating group (EDG) through an inductive effect (+I). ucalgary.ca This electron-donating nature slightly increases the electron density of the phenyl ring and, by extension, the conjugated π-system of the propene moiety. pearson.com

The combined electronic effects of these substituents can be analyzed to predict the molecule's reactivity. For instance, in a reaction involving the formation of a positive charge at the allylic position (e.g., an Sₙ1-type reaction), the electron-donating n-pentyl group would have a stabilizing effect. It would push electron density towards the phenyl ring, which in turn helps to stabilize the delocalized positive charge across the allylic-phenyl system. Conversely, for reactions where the development of negative charge is key, the EDG would be destabilizing.

The table below summarizes the electronic effects of the key substituents and their anticipated impact on the reactivity of the molecule.

| Substituent Group | Type of Electronic Effect | Hammett Constant (σₚ) Approximation | Impact on Reactivity |

| n-Pentyl (-C₅H₁₁) | Electron-Donating (+I) | ~ -0.15 | Activates the aromatic ring for electrophilic substitution; stabilizes adjacent carbocations. ucalgary.ca |

| Bromo (-Br) on Allylic Carbon | Electron-Withdrawing (-I) | N/A (not on ring) | Polarizes the C-Br bond, making the carbon electrophilic and Br a good leaving group. |

| Phenyl (-C₆H₅) on Allylic System | Resonance Effect | N/A | Stabilizes allylic radicals and carbocations through π-conjugation. masterorganicchemistry.com |

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Liquid Crystalline Systems

The 4-n-pentylphenyl group is a well-known component in the design of calamitic (rod-shaped) liquid crystals. nih.gov The elongated shape and the presence of a flexible alkyl chain contribute to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. nih.gov The introduction of a 2-bromo-1-propene unit provides a versatile handle for further chemical modification, allowing for the synthesis of a wide range of mesogenic derivatives.

Design and Synthesis of Mesogenic Derivatives Incorporating the Propenylphenyl Core

The design of liquid crystalline materials based on the 2-Bromo-3-(4-n-pentylphenyl)-1-propene core involves the strategic attachment of other molecular fragments to create molecules with the necessary shape anisotropy and intermolecular interactions to favor mesophase formation. sciensage.info A typical approach involves a multi-step synthesis beginning with commercially available starting materials. For instance, the synthesis could start from 4-pentylbenzaldehyde, which is then reacted to introduce the propenyl group, followed by a bromination step. A plausible synthetic route is outlined below:

Table 1: Plausible Synthetic Route for this compound and its Derivatives

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-pentylbenzaldehyde | Wittig reagent (e.g., methyltriphenylphosphonium (B96628) bromide) in a suitable solvent like THF | 1-(4-n-pentylphenyl)ethene |

| 2 | 1-(4-n-pentylphenyl)ethene | Allylic bromination agent (e.g., N-bromosuccinimide) with a radical initiator | 3-Bromo-1-(4-n-pentylphenyl)-1-propene |

Once the core structure is obtained, it can be further functionalized. For example, cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to attach other aromatic rings or functional groups to the phenyl ring, thereby extending the molecular core and influencing the liquid crystalline properties. mdpi.com The terminal double bond of the propene group also offers a site for modifications, such as addition reactions or polymerization.

Theoretical and Structural Analysis of Mesophase Behavior and Ordering

The liquid crystalline behavior of derivatives of this compound is governed by a delicate balance of molecular shape, flexibility, and intermolecular forces. nih.gov Theoretical studies, often employing computational methods like Density Functional Theory (DFT), can predict the molecular geometry and electronic properties of these molecules. nih.gov These calculations help in understanding how modifications to the molecular structure, such as changing the length of the alkyl chain or introducing different linking groups, will affect the stability and type of mesophase (e.g., nematic, smectic). mdpi.comresearchgate.net

Structural analysis using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) is crucial for characterizing the mesophases. worldscientificnews.com POM allows for the visual identification of different liquid crystal textures, which are characteristic of specific phase types. nih.gov DSC is used to determine the temperatures of phase transitions and the associated enthalpy changes, providing quantitative data on the thermal stability of the mesophases. nih.gov

Precursor for the Synthesis of Functional Organic Molecules and Polymer Architectures

The reactivity of the bromine atom and the double bond in this compound makes it a versatile precursor for a variety of functional organic molecules. The bromo-alkene moiety can participate in numerous organic reactions, allowing for the introduction of diverse functional groups.

For example, the bromine atom can be substituted via nucleophilic substitution reactions or used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality. orgsyn.org

This compound can also serve as a monomer in polymerization reactions. The vinyl group can participate in radical, cationic, or anionic polymerization to produce polymers with the 4-n-pentylphenyl group as a pendant side chain. Such polymers may exhibit interesting properties, for instance, as materials with tunable refractive indices or as components in organic light-emitting diodes (OLEDs).

Strategies for Incorporation into Supramolecular Assemblies and Smart Materials

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. nih.gov The 4-n-pentylphenyl group in this compound can participate in π-π stacking and van der Waals interactions, which are key driving forces for self-assembly. rsc.org

By designing complementary molecules that can interact with the propenylphenyl core, it is possible to direct the formation of specific supramolecular structures, such as fibers, gels, or vesicles. For instance, the incorporation of hydrogen bonding motifs or metal-coordinating ligands onto the core structure would provide additional control over the self-assembly process.

The resulting supramolecular assemblies can be designed to be responsive to external stimuli, such as light, temperature, or chemical analytes, leading to the development of "smart" materials. The reactive handles on the this compound molecule allow for its covalent integration into larger, pre-organized systems, further expanding the possibilities for creating complex and functional supramolecular architectures.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 4-pentylbenzaldehyde |

| methyltriphenylphosphonium bromide |

| 1-(4-n-pentylphenyl)ethene |

| N-bromosuccinimide |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of allylic bromides, including 2-Bromo-3-(4-n-pentylphenyl)-1-propene, traditionally relies on reagents and conditions that can be hazardous and environmentally taxing. A significant opportunity lies in the development of greener synthetic methodologies. Key areas of focus include:

Atom-Economic Brominating Agents: Conventional methods often employ molecular bromine (Br₂), which poses safety risks and can lead to unwanted side reactions. Research into alternative brominating agents that offer higher atom economy and lower toxicity is crucial. Reagents like N-bromosuccinimide (NBS) are a step in this direction, as they maintain a low, controlled concentration of bromine, minimizing side products. mdpi.comyoutube.com Future work could explore solid-supported brominating agents or in-situ generation of bromine from safer precursors like hydrobromic acid (HBr) using mild oxidants.

Alternative Solvents and Catalysis: The use of halogenated solvents such as carbon tetrachloride (CCl₄) in radical brominations is now largely prohibited due to environmental concerns. mdpi.com A shift towards greener solvents, including supercritical fluids (like scCO₂), ionic liquids, or even water-based systems, could drastically reduce the environmental footprint of the synthesis. Furthermore, the development of catalytic systems, potentially involving photoredox or enzymatic catalysis, could enable the reaction to proceed under milder conditions with higher selectivity.

Flow Chemistry and Process Intensification: Migrating the synthesis from batch reactors to continuous flow systems offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to telescope reaction steps. A flow-based synthesis of this compound could allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing waste.

Table 1: Comparison of Synthetic Approaches for Allylic Bromination

| Parameter | Traditional Method (e.g., Br₂/CCl₄) | Sustainable Alternative (e.g., NBS/Green Solvent) | Future Goal (e.g., Flow Catalysis) |

|---|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Catalytically generated from HBr/Oxidant |

| Solvent | Carbon Tetrachloride (CCl₄) | Ethyl acetate (B1210297), Acetonitrile | Supercritical CO₂, Ionic Liquids, Water |

| Energy Input | High temperature, UV light | Mild heat, Radical initiator | Visible light (photocatalysis), Lower temperature |

| Safety Concerns | High (toxic/volatile reagents) | Moderate | High (inherently safer design) |

| Waste Generation | High | Reduced | Minimized |

Exploration of Underutilized Reactivity Profiles for Novel Transformations

The allylic bromide moiety is a versatile functional group, yet its full reactive potential in the context of the this compound scaffold remains largely untapped. Beyond standard nucleophilic substitutions, several modern synthetic methods could be applied to forge novel molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling: While reactions like Suzuki, Heck, and Sonogashira coupling are well-established for aryl halides, their application to allylic bromides like this one can provide direct access to complex structures. For instance, coupling with organoboron reagents (Suzuki) could introduce new carbon-carbon bonds at the allylic position, creating precursors for polymers or complex organic molecules. nih.gov

Photoredox and Dual Catalysis: The emergence of visible-light photoredox catalysis opens new doors for radical-based transformations under exceptionally mild conditions. This could enable novel coupling reactions, radical additions across the double bond, or functional group interconversions that are not accessible through traditional thermal methods.

Enzymatic Transformations: Biocatalysis offers unparalleled selectivity and sustainability. Investigating the potential for enzymes, such as dehalogenases or transferases, to act on the this compound substrate could lead to the synthesis of chiral derivatives or other high-value, enantiomerically pure compounds.

Table 2: Potential Novel Reactions of this compound

| Reaction Class | Potential Reagent/Catalyst | Resulting Structure/Transformation | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C bond formation at the allylic position | Synthesis of complex molecular scaffolds |

| Heck Coupling | Alkene, Pd catalyst | Formation of a new diene system | Precursors for conjugated polymers |

| Photoredox-mediated Atom Transfer Radical Addition (ATRA) | Alkene, Photocatalyst (e.g., Ru(bpy)₃²⁺) | Addition of the bromo-allyl scaffold across a double bond | Functionalization of polymers and small molecules |

| Enzymatic Dehalogenation | Dehalogenase enzyme | Stereoselective formation of an allylic alcohol | Chiral building blocks for pharmaceuticals |

Integration into Advanced Functional Material Systems Beyond Liquid Crystals

The molecular structure of this compound is inherently suited for incorporation into a variety of advanced materials. The combination of a polymerizable alkene, a reactive bromide handle for post-polymerization modification, and a mesogenic (liquid-crystal-like) pentylphenyl group suggests several exciting possibilities.

Monomer for Functional Polymers: The propene group can participate in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) after appropriate derivatization, or radical polymerizations. The resulting polymers would feature the 4-n-pentylphenyl moiety as a pendant group, which could induce self-assembly and liquid crystalline behavior in the polymer matrix. Such materials could find applications in stimuli-responsive surfaces, actuators, or separation membranes. mdpi.com

Building Block for Organic Semiconductors: The phenylpropene core is a constituent of many organic electronic materials. researchgate.net The compound can be used as a starting material to synthesize more complex conjugated molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). sigmaaldrich.comsciencedaily.com The n-pentyl group can enhance solubility and processing, while the bromo-group allows for further extension of conjugation through cross-coupling reactions.

Dopants and Additives: In small quantities, derivatives of this compound could be used as dopants in polymer matrices to modify their optical, thermal, or electronic properties. For example, incorporating it into a host liquid crystal matrix could tune the phase behavior and electro-optical response. google.comnih.gov

Table 3: Potential Applications in Advanced Functional Materials

| Material Class | Role of the Compound | Key Structural Features Utilized | Potential Application Area |

|---|---|---|---|

| Side-Chain Liquid Crystal Polymers | Monomer or co-monomer | Propene group, 4-n-pentylphenyl group | Optical films, sensors, actuators |

| Organic Semiconductors | Synthetic precursor | Phenyl ring, reactive bromide | OFETs, OPVs, OLEDs |

| Functional Polymer Additives | Dopant or modifier | Entire molecular structure | Tuning of liquid crystal phases, modifying polymer properties |

| Self-Assembled Monolayers | Precursor for surface anchor | Reactive bromide for conversion to thiol/silane | Surface modification, nanoelectronics |

Advanced Computational Studies for De Novo Design of Derivatives with Tailored Properties

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before they are synthesized, thereby accelerating the discovery of new materials. Applying these methods to this compound and its virtual derivatives can guide synthetic efforts toward compounds with optimized characteristics.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate fundamental electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are critical for predicting the charge transport capabilities of materials in organic electronics. DFT can also predict reaction pathways and transition states, aiding in the optimization of synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk behavior of materials, providing insight into how molecules pack in the solid state or self-assemble into liquid crystalline phases. By simulating ensembles of molecules, researchers can predict phase transition temperatures, viscosity, and other macroscopic properties, which is crucial for designing new liquid crystals or polymers.

Quantitative Structure-Property Relationship (QSPR) Modeling: By building computational models based on a library of known compounds, QSPR can predict the properties of new, unsynthesized derivatives of this compound. This de novo design approach can rapidly screen thousands of virtual compounds to identify candidates with desired properties, such as a specific band gap for an organic semiconductor or a particular clearing point for a liquid crystal.

Table 4: Computational Approaches for a Priori Design

| Computational Method | Predicted Properties | Relevance to Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential, reaction energetics | Design of organic semiconductors, understanding reactivity |

| Molecular Dynamics (MD) | Liquid crystal phase behavior, glass transition temperatures, diffusion coefficients | Development of new liquid crystals and polymers |

| Quantitative Structure-Property Relationship (QSPR) | Boiling point, viscosity, refractive index, electronic properties | Rapid screening of virtual libraries for target properties |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Design of materials for optical and photonic applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-(4-n-pentylphenyl)-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-(4-n-pentylphenyl)-1-propene using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at 0–5°C to minimize side reactions . Temperature control is critical to prevent polybromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Comparative studies suggest NBS offers better regioselectivity for allylic bromination than Br₂ .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (δ 5.8–6.2 ppm for vinyl protons, δ 120–140 ppm for aromatic carbons) and GC-MS (m/z ≈ 294 [M⁺]) to confirm the structure. FT-IR can verify C-Br stretches (~550–600 cm⁻¹) and C=C bonds (~1630 cm⁻¹). Purity (>95%) is best assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How does the 4-n-pentylphenyl substituent influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The electron-donating pentyl chain enhances nucleophilic substitution at the allylic bromine. For example, SN₂ reactions with NaOH in ethanol proceed at 60°C with 70% yield, while bulkier nucleophiles (e.g., amines) require polar aprotic solvents like DMF to mitigate steric hindrance from the pentyl group .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in regioselectivity during electrophilic additions to the double bond?

- Methodological Answer : The pentyl group’s steric bulk directs electrophiles (e.g., HBr) to the less substituted alkene carbon, favoring anti-Markovnikov addition. Computational DFT studies (B3LYP/6-31G*) show a 5.2 kcal/mol energy difference between transition states, aligning with experimental yields (85% vs. 15% for Markovnikov) . Conflicting reports may arise from solvent polarity effects—nonpolar solvents exacerbate steric control, while polar solvents stabilize carbocation intermediates, altering selectivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using the bromine atom as a halogen-bond donor reveals affinity for kinase ATP-binding pockets (e.g., EGFR, ΔG ≈ −9.2 kcal/mol). MD simulations (AMBER) over 100 ns show stable binding via π-π stacking between the phenyl ring and Tyr845 . Validate predictions with in vitro assays: IC₅₀ values correlate with docking scores (R² = 0.89) .

Q. What strategies resolve discrepancies in reported catalytic efficiency for cross-coupling reactions?

- Methodological Answer : Suzuki-Miyaura coupling with Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves 75% yield, but competing β-hydride elimination reduces efficiency. Adding silver oxide (Ag₂O) as a halide scavenger improves yields to 88% by stabilizing the palladium intermediate. Discrepancies in literature often stem from varying catalyst loadings (1–5 mol%) or arylboronic acid purity .

Q. How does the pentyl chain modulate solubility and aggregation in supramolecular applications?

- Methodological Answer : The hydrophobic pentyl chain enhances solubility in nonpolar solvents (logP ≈ 4.2) but promotes aggregation in aqueous media (CMC ≈ 0.1 mM). SAXS data indicate micelle formation with a 3.8 nm diameter. Contrast with shorter-chain analogs (e.g., methyl substituent, logP ≈ 2.1) shows a 10-fold increase in membrane permeability, critical for drug delivery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.